Carbonato ferroso

Descripción general

Descripción

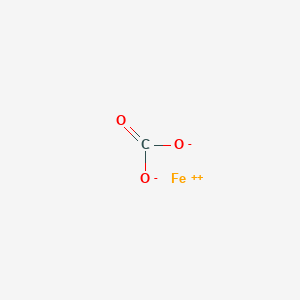

El carbonato ferroso, también conocido como carbonato de hierro(II), es un compuesto químico con la fórmula FeCO₃. Ocurre naturalmente como el mineral siderita y se caracteriza por su color verde-marrón. Este compuesto consta de cationes de hierro(II) (Fe²⁺) y aniones carbonato (CO₃²⁻). Es un sólido iónico que se descompone a temperaturas entre 500-600°C .

Aplicaciones Científicas De Investigación

Ferrous carbonate has diverse applications in scientific research:

- Chemistry: Used as a precursor for synthesizing other iron compounds and as a reagent in various chemical reactions.

- Biology: Studied for its role in iron metabolism and its potential use in treating iron-deficiency anemia.

- Medicine: Utilized as an iron dietary supplement to treat anemia, although it has poor bioavailability in some animals .

- Industry: Employed in the iron and steel industry as a source of iron and in the production of ferrites used in electronics and ceramics .

Mecanismo De Acción

El principal mecanismo de acción del carbonato ferroso implica su función como fuente de hierro. En los sistemas biológicos, libera iones de hierro (Fe²⁺), que son esenciales para la producción de hemoglobina y otras enzimas que contienen hierro. Los iones de hierro se absorben en el tracto gastrointestinal y se transportan a varios tejidos donde participan en procesos bioquímicos vitales .

Compuestos Similares:

- Sulfato de hierro(II) (FeSO₄)

- Cloruro de hierro(II) (FeCl₂)

- Carbonato de cobre(II) (CuCO₃)

- Carbonato de zinc (ZnCO₃)

Comparación:

- Sulfato de hierro(II): Más soluble en agua y comúnmente utilizado como suplemento de hierro.

- Cloruro de hierro(II): Altamente soluble en agua y utilizado en varios procesos industriales.

- Carbonato de cobre(II): Estructura de carbonato similar pero contiene cobre en lugar de hierro.

- Carbonato de zinc: Estructura de carbonato similar pero contiene zinc en lugar de hierro.

El this compound es único debido a sus aplicaciones específicas en la industria del hierro y el acero y su aparición como el mineral siderita .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El carbonato ferroso se puede sintetizar mediante la reacción de cloruro de hierro(II) con carbonato de sodio: [ \text{FeCl}2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaCl} ]

Otro método implica la reacción de perclorato de hierro(II) con bicarbonato de sodio, que libera dióxido de carbono: [ \text{Fe(ClO}_4)_2 + 2\text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2\text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]

Métodos de Producción Industrial: En entornos industriales, el this compound puede formarse directamente en superficies de acero o hierro expuestas a soluciones de dióxido de carbono, creando una escala de "carbonato de hierro": [ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]

Tipos de Reacciones:

-

Oxidación: El this compound puede oxidarse para formar óxido de hierro(III) y dióxido de carbono. [ 2\text{FeCO}_3 + \text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 + 2\text{CO}_2 ]

-

Reacción con Ácidos: Reacciona con ácidos para formar la sal de hierro(II) correspondiente y liberar dióxido de carbono. [ \text{FeCO}_3 + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reactivos y Condiciones Comunes:

Ácidos: Ácido clorhídrico, ácido sulfúrico.

Agentes Oxidantes: Oxígeno, peróxido de hidrógeno.

Productos Principales:

- Óxido de hierro(III) (Fe₂O₃)

- Cloruro de hierro(II) (FeCl₂)

- Dióxido de carbono (CO₂)

4. Aplicaciones en Investigación Científica

El this compound tiene diversas aplicaciones en la investigación científica:

- Química: Se utiliza como precursor para sintetizar otros compuestos de hierro y como reactivo en varias reacciones químicas.

- Biología: Se estudia por su papel en el metabolismo del hierro y su posible uso en el tratamiento de la anemia por deficiencia de hierro.

- Medicina: Se utiliza como un suplemento dietético de hierro para tratar la anemia, aunque tiene una biodisponibilidad deficiente en algunos animales {_svg_2}.

- Industria: Se emplea en la industria del hierro y el acero como fuente de hierro y en la producción de ferritas utilizadas en electrónica y cerámica .

Comparación Con Compuestos Similares

- Iron(II) sulfate (FeSO₄)

- Iron(II) chloride (FeCl₂)

- Copper(II) carbonate (CuCO₃)

- Zinc carbonate (ZnCO₃)

Comparison:

- Iron(II) sulfate: More soluble in water and commonly used as an iron supplement.

- Iron(II) chloride: Highly soluble in water and used in various industrial processes.

- Copper(II) carbonate: Similar carbonate structure but contains copper instead of iron.

- Zinc carbonate: Similar carbonate structure but contains zinc instead of iron.

Ferrous carbonate is unique due to its specific applications in the iron and steel industry and its occurrence as the mineral siderite .

Propiedades

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS No. |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Ferrous carbonate in a clinical setting?

A1: Ferrous carbonate is primarily used as an iron supplement to treat iron-deficiency anemia. [, , ] It serves as a source of iron that can be absorbed by the body to replenish depleted iron stores and support the production of hemoglobin.

Q2: Are there specific gastrointestinal conditions that might make Ferrous carbonate a less suitable iron supplement?

A3: Yes, individuals with achlorhydria, a condition characterized by the absence of hydrochloric acid in the stomach, should avoid using Ferrous carbonate as an iron supplement. [] This is because Ferrous carbonate requires an acidic environment for optimal dissolution and absorption, and its effectiveness is significantly reduced in the absence of sufficient stomach acid.

Q3: How does the co-administration of antacids impact the absorption of Ferrous carbonate?

A4: Concurrent administration of antacids with Ferrous carbonate tablets significantly reduces the absorption of iron from the medication. [] Antacids elevate the pH in the stomach, hindering the dissolution of Ferrous carbonate, which exhibits limited solubility at neutral pH levels.

Q4: What is the chemical formula and molecular weight of Ferrous carbonate?

A5: The molecular formula of Ferrous carbonate is FeCO3. Its molecular weight is 115.854 g/mol. [, ]

Q5: How is Ferrous carbonate used in the production of potassium sulfate?

A6: Ferrous carbonate serves as an intermediate in the production of potassium sulfate from ferrous sulfate. [] Reacting ferrous sulfate with ammonium hydrocarbonate yields Ferrous carbonate crystals and ammonium sulfate solution. Subsequently, reacting the ammonium sulfate with potassium chloride produces potassium sulfate.

Q6: What role does Ferrous carbonate play in the synthesis of iron oxide red?

A7: Ferrous carbonate is a key precursor in the synthesis of iron oxide red. [, ] Air oxidation of Ferrous carbonate, facilitated by feeding air into the compound, leads to the formation of iron oxide red. This process showcases efficient utilization of raw materials and offers economic benefits.

Q7: Can Ferrous carbonate be used to synthesize other iron oxide phases?

A8: Yes, controlled air oxidation of an aqueous suspension of Ferrous carbonate under specific conditions (alkali molar ratio of 2, temperatures of 40 to 55°C) can produce spindle-shaped goethite (α-FeOOH) fine particles. [] These particles serve as a starting material for synthesizing maghemite (γ-Fe2O3).

Q8: What is the mechanism of Ferrous carbonate decomposition during CO2 corrosion of mild steel?

A9: In CO2 corrosion of mild steel, Ferrous carbonate (siderite) forms as a corrosion product. [, , , ] The process involves the initial formation of a colloidal precipitate and an amorphous surface layer, both assumed to be amorphous ferrous carbonate. [] Crystalline siderite subsequently forms within this amorphous layer. The presence of chromium (Cr3+) in the solution can accelerate this process by enhancing the precipitation rate of the colloidal precursor. []

Q9: What factors influence the stability and protectiveness of siderite scales formed during CO2 corrosion?

A10: Several factors influence the formation and stability of siderite scales, including temperature, pH, and steel microstructure. [, , ] Higher temperatures generally lead to faster formation of siderite, although at extremely high temperatures (above 150 °C), iron oxides may become more prevalent. [, ] The presence of acetic acid can dissolve protective Ferrous carbonate films, while methyl diethanolamine (MDEA) can mitigate this effect by increasing pH and reducing the solubility of FeCO3. []

Q10: How does the presence of elemental sulfur affect the corrosion behavior of steel in a CO2 environment?

A11: The presence of elemental sulfur (S) in a CO2 environment significantly influences the corrosion behavior of steel. [] While S can slightly reduce uniform corrosion rates, it simultaneously promotes severe localized corrosion. This localized corrosion is attributed to the self-catalytic action of elemental sulfur on the cathodic reaction of steel corrosion.

Q11: How does the stratigraphic sequence control diagenetic evolution in terrestrial fault basins, particularly regarding Ferrous carbonate?

A12: Stratigraphic sequence plays a crucial role in controlling diagenetic evolution, influencing the formation and distribution of minerals like Ferrous carbonate. [] Different stratigraphic sequence tracts exhibit distinct diagenetic responses. For example, Ferrous carbonate cementation is prevalent in the expanded tract, while a combination of ferrous dolomite cementation, corrosion, and clay mineral cementation characterizes the high tract. [] The original fluid composition and element enrichment patterns within each sequence contribute to these varying diagenetic expressions.

Q12: Does the presence of Ferrous carbonate in mine waste impact its neutralization potential (NP)?

A13: Yes, the presence of ferrous carbonate (siderite) in mine waste can lead to an overestimation of its neutralization potential (NP) when using standard methods like the Sobek method. [] While the standard method considers the total carbonate content, the ferrous iron (Fe2+) in siderite can be oxidized to ferric iron (Fe3+), releasing acidity and potentially counteracting the neutralizing effect of the carbonate.

Q13: Can you elaborate on the environmental impact of Ferrous carbonate disposal in a marine setting?

A14: Disposal of acidic iron effluent containing Ferrous sulfate in seawater leads to complex reactions. [] Initially, the effluent's acidity interacts with seawater's bicarbonate buffer. Subsequently, the dispersed ferrous iron undergoes oxidation and precipitates as ferric hydroxide, causing a noticeable red discoloration in the marine environment. [] While Ferrous carbonate formation is possible, it is unlikely to precipitate significantly due to its limited solubility under typical effluent and seawater conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)